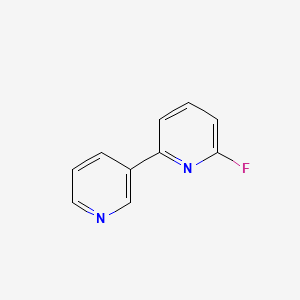

6-Fluoro-2,3'-bipyridine

Vue d'ensemble

Description

6-Fluoro-2,3’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family. It is characterized by the presence of a fluorine atom at the 6th position of the bipyridine structure. Bipyridines are known for their ability to coordinate with metal ions, making them valuable in various chemical applications, including catalysis and materials science.

Mécanisme D'action

Target of Action

The primary target of 6-Fluoro-2,3’-bipyridine is the de novo pyrimidine nucleotide biosynthesis pathway . This compound specifically inhibits the enzyme dihydroorotate dehydrogenase , the fourth enzyme in this pathway .

Mode of Action

6-Fluoro-2,3’-bipyridine interacts with its target by inhibiting the enzyme dihydroorotate dehydrogenase . This inhibition disrupts the de novo biosynthetic pathway leading to uridine 5′-monophosphate, causing a significant decrease in intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate .

Biochemical Pathways

The affected biochemical pathway is the de novo pyrimidine nucleotide biosynthesis pathway . The inhibition of dihydroorotate dehydrogenase by 6-Fluoro-2,3’-bipyridine leads to a depletion of critical precursors for RNA and DNA synthesis .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a blood-brain barrier permeant . The compound has a log Po/w (iLOGP) of 2.1, indicating its lipophilicity .

Result of Action

The molecular and cellular effects of 6-Fluoro-2,3’-bipyridine’s action include a significant decrease in intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate . This leads to a disruption in RNA and DNA synthesis, which can result in cell death .

Action Environment

Environmental factors such as temperature, moisture, soil microbe, and soil type could affect the rate of degradation of similar compounds . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of 6-fluoropyridine with a boronic acid derivative of pyridine in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate .

Industrial Production Methods: Industrial production of 6-Fluoro-2,3’-bipyridine may involve large-scale coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been reported to enhance reaction rates and yields .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Fluoro-2,3’-bipyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products:

Oxidation: Formation of bipyridine N-oxides.

Reduction: Formation of reduced bipyridine derivatives.

Substitution: Formation of substituted bipyridine derivatives with various functional groups.

Applications De Recherche Scientifique

6-Fluoro-2,3’-bipyridine has a wide range of applications in scientific research:

Biology: It is used in the study of metal-protein interactions and as a probe in bioinorganic chemistry.

Comparaison Avec Des Composés Similaires

2,2’-Bipyridine: Lacks the fluorine atom, making it less electron-withdrawing and slightly less reactive in certain reactions.

4,4’-Difluoro-2,2’-bipyridine: Contains fluorine atoms at different positions, affecting its electronic properties and coordination behavior.

6,6’-Difluoro-2,2’-bipyridine: Similar to 6-Fluoro-2,3’-bipyridine but with an additional fluorine atom, leading to different steric and electronic effects.

Uniqueness: 6-Fluoro-2,3’-bipyridine is unique due to the specific positioning of the fluorine atom, which influences its electronic properties and reactivity. This makes it particularly valuable in forming specific metal complexes and in applications requiring precise electronic tuning.

Propriétés

IUPAC Name |

2-fluoro-6-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGMTPBTGODDGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673529 | |

| Record name | 6-Fluoro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214335-26-8 | |

| Record name | 6-Fluoro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

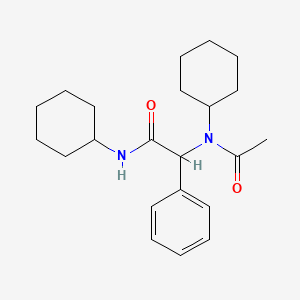

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B578230.png)

![tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate](/img/structure/B578234.png)